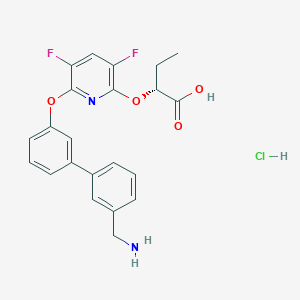

ZK824190 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O4.ClH/c1-2-19(22(27)28)30-21-18(24)11-17(23)20(26-21)29-16-8-4-7-15(10-16)14-6-3-5-13(9-14)12-25;/h3-11,19H,2,12,25H2,1H3,(H,27,28);1H/t19-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYNABONTFZVBF-FSRHSHDFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClF2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZK824190 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action as a Selective uPA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK824190 hydrochloride is a potent and selective, orally available small molecule inhibitor of urokinase plas-minogen activator (uPA), a serine protease implicated in the pathogenesis of inflammatory diseases, including multiple sclerosis. By targeting uPA, this compound disrupts the downstream proteolytic cascade that contributes to tissue degradation and neuroinflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, impact on signaling pathways, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound class.

Core Mechanism of Action: Selective Inhibition of Urokinase Plasminogen Activator (uPA)

This compound exerts its therapeutic effect through the selective inhibition of urokinase plasminogen activator (uPA), a key enzyme in the plasminogen activation system. uPA converts the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, has a broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components and the activation of matrix metalloproteinases (MMPs).[1] This proteolytic cascade is crucial for cell migration and tissue remodeling. In pathological conditions such as multiple sclerosis, elevated uPA activity contributes to the breakdown of the blood-brain barrier and inflammatory cell infiltration into the central nervous system.

This compound acts as a competitive inhibitor, binding to the active site of uPA and preventing its interaction with plasminogen. This inhibition is selective for uPA over other related serine proteases like tissue plasminogen activator (tPA) and plasmin itself, which is crucial for minimizing off-target effects.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Target Enzyme | IC50 (nM) | Reference |

| Urokinase Plasminogen Activator (uPA) | 237 | [2][3] |

| Tissue Plasminogen Activator (tPA) | 1600 | [2][3] |

| Plasmin | 1850 | [2][3] |

These data highlight the selectivity of this compound for uPA, with approximately 6.7-fold and 7.8-fold greater potency for uPA compared to tPA and plasmin, respectively.

Impact on Signaling Pathways

The inhibition of uPA by this compound disrupts the uPA/uPAR (urokinase plasminogen activator receptor) signaling cascade, which has significant downstream consequences on cellular function.

The uPA/uPAR Signaling Cascade

The binding of uPA to its cell surface receptor, uPAR, localizes the proteolytic activity of uPA to the cell surface. This initiates a cascade of events, including:

-

Extracellular Matrix Degradation: The localized conversion of plasminogen to plasmin leads to the degradation of the surrounding ECM, facilitating cell migration and invasion. Plasmin can also activate pro-MMPs into their active forms, further amplifying ECM degradation.

-

Intracellular Signaling: The uPA/uPAR complex interacts with other cell surface receptors, such as integrins and G-protein coupled receptors (GPCRs). This interaction triggers intracellular signaling pathways, including the JAK/STAT and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration.

By inhibiting uPA, this compound effectively attenuates these downstream signaling events, thereby reducing cell migration and invasion.

References

The Discovery and Synthesis of ZK824190 Hydrochloride: A Selective Urokinase Plasminogen Activator (uPA) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 hydrochloride is a potent and selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA). The inhibition of uPA, a serine protease critically involved in the degradation of the extracellular matrix, has been identified as a promising therapeutic strategy in various pathologies, including cancer metastasis and inflammatory diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, consolidating available data for researchers and drug development professionals.

Discovery and Development

This compound emerged from a research program focused on identifying novel, selective inhibitors of urokinase plasminogen activator. While the initial discovery was not detailed in publicly available literature, related compounds from the same research series, such as ZK824859, were developed by Berlex Biosciences. The program aimed to design potent and orally bioavailable uPA inhibitors for the potential treatment of multiple sclerosis. This research led to the identification of a novel series of benzylamines as promising uPA inhibitors.

The discovery process likely involved the following workflow:

Caption: A logical workflow for the discovery and selection of a drug candidate like ZK824190.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of urokinase-type plasminogen activator. uPA is a key component of the plasminogen activation system, which plays a central role in extracellular matrix remodeling, cell migration, and tissue invasion.

The uPA signaling pathway is initiated by the binding of uPA to its cell surface receptor, uPAR. This binding localizes the proteolytic activity of uPA to the cell surface, leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum serine protease, can then degrade components of the extracellular matrix and activate other proteases, such as matrix metalloproteinases (MMPs). This cascade of events facilitates cell migration and invasion.

By inhibiting uPA, this compound blocks this cascade at a critical early step, thereby preventing the downstream effects of plasmin and MMP activation.

Caption: The inhibitory effect of this compound on the uPA signaling pathway.

Pharmacological Data

This compound demonstrates selectivity for uPA over other related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

| Target Enzyme | IC50 (nM) |

| uPA | 237 |

| tPA | 1600 |

| Plasmin | 1850 |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general synthetic route can be inferred from the chemical structure and related patent literature. The synthesis likely involves a multi-step process culminating in the formation of the final benzylamine (B48309) derivative, followed by conversion to the hydrochloride salt to improve solubility and stability.

A plausible, though unconfirmed, synthetic workflow is presented below:

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and not available in the public domain. However, standard methodologies for the key assays used to characterize uPA inhibitors are described below.

uPA Inhibition Assay (General Protocol)

-

Reagents and Materials:

-

Human urokinase-type plasminogen activator (uPA)

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. To each well of the microplate, add the uPA enzyme solution. c. Add the diluted inhibitor solutions to the respective wells. Include a control with solvent only. d. Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding the chromogenic substrate to each well. f. Monitor the change in absorbance over time at a wavelength appropriate for the substrate (e.g., 405 nm). g. Calculate the rate of reaction for each inhibitor concentration. h. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a selective and orally active inhibitor of urokinase-type plasminogen activator with potential therapeutic applications in diseases characterized by excessive tissue remodeling and cell invasion. While specific details of its discovery and synthesis remain proprietary, this guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and the general experimental approaches used for its characterization. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound.

The Potential Role of ZK824190 Hydrochloride in Multiple Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines the hypothetical role of ZK824190 hydrochloride in the context of multiple sclerosis (MS). This compound is a research compound, and to date, no direct preclinical or clinical studies have been published evaluating its efficacy in MS. The information presented herein is based on its known mechanism of action as a urokinase-type plasminogen activator (uPA) inhibitor and the established role of the uPA system in the pathophysiology of neuroinflammation.

Introduction to Multiple Sclerosis and the Urokinase-Type Plasminogen Activator System

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). The pathology is characterized by the infiltration of autoreactive lymphocytes and macrophages across the blood-brain barrier (BBB), leading to focal areas of demyelination, axonal damage, and neurological dysfunction. While the exact etiology of MS remains elusive, it is understood that a complex interplay of genetic and environmental factors contributes to the autoimmune attack on the myelin sheath.

The urokinase-type plasminogen activator (uPA) system is a crucial enzymatic cascade involved in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Key components of this system include uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs). In the context of neuroinflammation, the uPA system is increasingly recognized as a significant contributor to the pathogenesis of MS.[1][2][3]

Elevated levels of uPA and uPAR have been identified in active MS lesions, particularly on infiltrating immune cells such as macrophages and microglia.[3] The binding of uPA to uPAR on the cell surface leads to the conversion of plasminogen to plasmin, a broad-spectrum serine protease. Plasmin, in turn, can degrade components of the extracellular matrix (ECM) and activate matrix metalloproteinases (MMPs), enzymes that play a critical role in the breakdown of the BBB.[3][4] This cascade of events is thought to facilitate the transmigration of inflammatory cells into the CNS, a pivotal step in the initiation and propagation of MS lesions.[3][5]

This compound: A Selective uPA Inhibitor

This compound is a selective, orally active inhibitor of urokinase-type plasminogen activator (uPA). Its inhibitory activity against uPA is significantly higher than its activity against tissue-type plasminogen activator (tPA) and plasmin, suggesting a specific mechanism of action.

Quantitative Data

The following table summarizes the known inhibitory concentrations (IC50) of this compound for key enzymes in the plasminogen activation system.

| Enzyme Target | IC50 (nM) |

| Urokinase-type Plasminogen Activator (uPA) | 237 |

| Tissue-type Plasminogen Activator (tPA) | 1600 |

| Plasmin | 1850 |

| Data sourced from publicly available product information. |

Hypothesized Role of this compound in Multiple Sclerosis

Based on its selective inhibition of uPA, it is hypothesized that this compound could ameliorate the pathology of multiple sclerosis through the following mechanisms:

-

Inhibition of Inflammatory Cell Infiltration: By blocking uPA activity, this compound may prevent the activation of plasmin and downstream MMPs, thereby maintaining the integrity of the blood-brain barrier and reducing the infiltration of pathogenic T-cells and macrophages into the CNS.

-

Modulation of Glial Cell Activation: The uPA/uPAR system is implicated in the activation of microglia and astrocytes, which contribute to the inflammatory milieu and neurotoxicity in MS. Inhibition of uPA could potentially dampen the pro-inflammatory responses of these glial cells.

-

Reduction of Fibrin (B1330869) Deposition: Fibrin deposition is a common feature in MS lesions and is associated with inflammation and axonal damage. By inhibiting a key component of the fibrinolytic system, the effects on fibrin clearance would need to be carefully evaluated, though the primary hypothesized benefit relates to mitigating inflammation-driven tissue damage.

It is noteworthy that some studies involving genetic knockout of uPA or uPAR in the experimental autoimmune encephalomyelitis (EAE) model of MS have shown disease exacerbation.[2] This suggests a complex, multifaceted role of the uPA system. However, pharmacological inhibition with a small molecule inhibitor may offer a more nuanced and temporally controlled intervention compared to a complete genetic ablation, potentially targeting the pathological upregulation of uPA during active disease phases without disrupting its physiological functions. Indeed, a study with another selective uPA inhibitor, ZK824859, demonstrated a reduction in clinical scores in EAE models, supporting the therapeutic potential of this approach.[6]

Proposed Preclinical Evaluation of this compound in an EAE Model

To investigate the therapeutic potential of this compound in multiple sclerosis, a preclinical study using the experimental autoimmune encephalomyelitis (EAE) mouse model is proposed.

Experimental Protocol

Objective: To assess the efficacy of this compound in preventing or reducing the clinical and pathological signs of EAE in C57BL/6 mice.

Animal Model: Female C57BL/6 mice, 8-10 weeks old.

EAE Induction: Active EAE will be induced by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on day 0 and day 2.

Treatment Groups (n=10-15 mice per group):

-

Vehicle Control: Oral gavage with the vehicle solution daily.

-

This compound (Low Dose): Oral gavage with a predetermined low dose daily.

-

This compound (High Dose): Oral gavage with a predetermined high dose daily.

-

Positive Control (Fingolimod): Oral gavage with an approved MS therapeutic, such as Fingolimod, at a clinically relevant dose.

Treatment Administration: Prophylactic treatment will commence on the day of immunization (Day 0) and continue daily for the duration of the study (approx. 21-28 days). A separate therapeutic study arm could also be initiated upon the first appearance of clinical signs.

Outcome Measures:

-

Primary Outcome:

-

Clinical EAE Score: Mice will be monitored daily for clinical signs of EAE and scored on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Body Weight: Daily measurement of body weight as an indicator of general health.

-

-

Secondary Outcomes (at study termination):

-

Histopathology: Spinal cords will be collected for histological analysis using Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.

-

Immunohistochemistry: Spinal cord sections will be stained for markers of immune cell infiltration (e.g., CD4 for T-cells, Mac-3/Iba1 for macrophages/microglia).

-

Cytokine Analysis: Splenocytes and CNS-infiltrating cells will be isolated and analyzed for pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory (e.g., IL-10) cytokine production by ELISA or flow cytometry.

-

Statistical Analysis: Clinical scores will be analyzed using a non-parametric test (e.g., Mann-Whitney U test). Histological and immunohistochemical data will be quantified and analyzed using ANOVA or t-tests.

Experimental Workflow Diagram

Proposed Signaling Pathway of this compound in MS

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its therapeutic effects in multiple sclerosis.

Conclusion

This compound, as a selective inhibitor of uPA, presents a novel and compelling, yet hypothetical, therapeutic strategy for multiple sclerosis. By targeting the uPA/uPAR system, this compound has the potential to mitigate the key pathological events of inflammatory cell infiltration and blood-brain barrier breakdown that drive disease progression. The proposed preclinical studies in the EAE model are a critical next step to validate this hypothesis and determine the therapeutic feasibility of this compound for this debilitating neurological disease. Further research is warranted to elucidate the precise role of uPA inhibition in the complex inflammatory cascade of multiple sclerosis.

References

- 1. A Role for the Plasminogen Activator System in Inflammation and Neurodegeneration in the Central Nervous System during Experimental Allergic Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The plasminogen activator system: involvement in central nervous system inflammation and a potential site for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasminogen activators in multiple sclerosis lesions: implications for the inflammatory response and axonal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pathophysiology of multiple sclerosis - Wikipedia [en.wikipedia.org]

- 6. Discovery of selective urokinase plasminogen activator (uPA) inhibitors as a potential treatment for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of ZK824190 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK824190 hydrochloride is a potent and selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer metastasis and other pathological processes.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key parameters. The document also elucidates the critical role of the uPA signaling pathway in cellular function and describes the mechanism of action of this compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cancer research.

Core Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that while some data are readily available from suppliers and safety data sheets, specific experimental values for properties such as melting point, aqueous solubility, and pKa are not publicly documented. In such cases, this guide provides detailed, generalized experimental protocols for their determination.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R)-2-{[4-({3-[(aminomethyl)phenyl]oxy}-5-fluoro-2-pyridinyl)oxy]methyl}butanoic acid;hydrochloride | |

| CAS Number | 2629177-12-2 | [1][3] |

| Molecular Formula | C22H21ClF2N2O4 | [1] |

| Molecular Weight | 450.87 g/mol | |

| Physical State | Solid | [4] |

| Melting Point | No data available | [3][4] |

| pKa | No data available | |

| Solubility | Soluble in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (≥ 2.5 mg/mL) Soluble in 10% DMSO + 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) Soluble in 10% DMSO + 90% Corn Oil (≥ 2.5 mg/mL) | [2] |

| Aqueous Solubility | No data available | |

| IC50 values | uPA: 237 nM tPA: 1600 nM Plasmin: 1850 nM | [1][2] |

Mechanism of Action and the uPA Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a crucial role in the activation of plasminogen to plasmin.[4][5] Plasmin, in turn, is a broad-spectrum protease that degrades components of the extracellular matrix (ECM), facilitating cell migration and invasion, processes that are central to cancer metastasis.[4] The uPA system is also involved in the activation of various growth factors and cytokines.[4]

The binding of uPA to its receptor, uPAR, at the cell surface localizes the proteolytic activity, enhancing its efficiency.[1][4] This interaction also triggers intracellular signaling cascades, including the FAK/Src and PI3K–AKT/ERK pathways, which promote cell migration and survival.[1][6] By inhibiting uPA, this compound disrupts these processes, thereby impeding tumor progression and metastasis.

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded.

-

-

Data Analysis: The melting point is reported as a range. The experiment should be repeated at least three times to ensure accuracy.

Determination of Aqueous Solubility

Objective: To quantify the solubility of this compound in an aqueous medium.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in mg/mL or mol/L.

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Method Selection: Spectrophotometric or potentiometric titration methods are commonly employed.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used.[9][10]

-

Spectrophotometric Titration:

-

A solution of this compound of known concentration is prepared.

-

The UV-Vis absorbance spectrum is recorded at various pH values.

-

The pKa is determined from the inflection point of the sigmoid curve obtained by plotting absorbance at a specific wavelength against pH.[7]

-

-

Potentiometric Titration:

-

A solution of this compound is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration.

-

The pKa is calculated from the pH at the half-equivalence point.

-

-

Data Analysis: The experiment is performed in triplicate, and the average pKa value is reported.

Determination of IC50

Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of uPA, tPA, and plasmin.

Methodology:

-

Assay Principle: A colorimetric or fluorometric enzymatic assay is typically used. A substrate that produces a detectable signal upon cleavage by the enzyme is employed.

-

Reagents and Materials:

-

Purified uPA, tPA, and plasmin enzymes.

-

Specific chromogenic or fluorogenic substrate for each enzyme.

-

Assay buffer.

-

This compound stock solution and serial dilutions.

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

The enzyme and various concentrations of this compound are pre-incubated in the microplate wells.

-

The reaction is initiated by the addition of the substrate.

-

The change in absorbance or fluorescence is measured over time at a specific wavelength.

-

-

Data Analysis:

-

The rate of reaction is calculated for each inhibitor concentration.

-

The percentage of inhibition is determined relative to a control with no inhibitor.

-

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[11]

-

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.com [targetmol.com]

- 4. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 5. Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulation of uPA inhibits migration and PI3k/Akt signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

Preclinical Research Overview of ZK824190 Hydrochloride: A Selective Urokinase-Type Plasminogen Activator (uPA) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Data: In Vitro Inhibitory Activity

Quantitative analysis of the inhibitory potential of ZK824190 hydrochloride and its analogue ZK824859 against key serine proteases demonstrates their selectivity for uPA.

| Compound | Target | IC50 (nM) | Source |

| This compound | uPA | 237 | [1] |

| tPA | 1600 | [1] | |

| Plasmin | 1850 | [1] | |

| ZK824859 | human uPA | 79 | |

| tPA | 1580 | ||

| plasmin | 1330 |

Signaling Pathway: The uPA/uPAR System in Neuroinflammation

The mechanism of action of this compound is centered on the inhibition of the uPA/uPAR signaling pathway, which is a key driver of neuroinflammation. The following diagram illustrates the central role of uPA in this cascade.

Caption: The uPA/uPAR signaling cascade in neuroinflammation and the inhibitory action of ZK824190.

Experimental Protocols: In Vivo Efficacy Assessment in an EAE Model

While specific in vivo data for this compound is not publicly available, research on the closely related compound ZK824859 in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis provides a framework for its preclinical evaluation. The following is a representative protocol based on such studies.

Objective: To assess the efficacy of this compound in reducing the clinical severity of EAE in mice.

Animal Model: Female C57BL/6 mice, 8-10 weeks old.

Induction of EAE:

-

Immunization: On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system.

Dosing Regimen:

-

Test Article: this compound is administered orally, once daily, starting from the day of immunization (prophylactic) or from the onset of clinical signs (therapeutic).

-

Vehicle Control: A suitable vehicle (e.g., 0.5% carboxymethylcellulose) is administered to the control group.

-

Positive Control: A standard-of-care agent for multiple sclerosis (e.g., Fingolimod) can be used as a positive control.

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead

Outcome Measures:

-

Primary: Mean clinical score, maximum clinical score, and disease incidence.

-

Secondary: Body weight changes, histological analysis of the spinal cord for inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining), and cytokine profiling from spleen or central nervous system tissue.

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests for clinical scores and a log-rank test for disease incidence.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a preclinical EAE study.

Caption: A generalized workflow for conducting an in vivo efficacy study of a uPA inhibitor in a mouse EAE model.

Conclusion and Future Directions

The available preclinical data, primarily from in vitro studies of this compound and in vivo studies of its close analogue ZK824859, suggest that selective uPA inhibition is a promising therapeutic strategy for multiple sclerosis. The potent and selective inhibitory profile of this compound warrants further investigation. Future preclinical studies should focus on generating a comprehensive in vivo dataset for this compound, including its pharmacokinetic profile, dose-response relationship in EAE models, and its effects on specific biomarkers of neuroinflammation. Such data will be critical for advancing this compound towards clinical development.

References

Urokinase Plasminogen Activator (uPA) in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The urokinase plasminogen activator (uPA) system, a crucial component of extracellular proteolysis, is increasingly implicated in the pathophysiology of a wide range of central nervous system (CNS) disorders. Beyond its traditional role in fibrinolysis, uPA is a pleiotropic molecule that actively participates in neuroinflammation, blood-brain barrier (BBB) integrity, neuronal plasticity, and cell death. Dysregulation of uPA expression and activity is a common feature in conditions such as traumatic brain injury, multiple sclerosis, Alzheimer's disease, epilepsy, and stroke. This technical guide provides a comprehensive overview of the function of uPA in these disorders, presenting quantitative data, detailing key experimental methodologies, and illustrating the complex signaling pathways involved. Understanding the multifaceted role of uPA in the CNS is paramount for the development of novel therapeutic strategies targeting this critical enzymatic system.

The Role of uPA in CNS Pathophysiology

Traumatic Brain Injury (TBI)

Following a traumatic brain injury, there is a significant and time-dependent increase in uPA expression. This upregulation contributes to both beneficial and detrimental outcomes. While initially involved in tissue remodeling and repair, excessive uPA activity can lead to breakdown of the blood-brain barrier and vasodilation, potentially exacerbating secondary injury.[1]

Multiple Sclerosis (MS)

In multiple sclerosis, an autoimmune demyelinating disease, uPA and its receptor uPAR are significantly upregulated in active lesions. This increase is associated with the infiltration of inflammatory cells into the CNS, contributing to demyelination and axonal damage.

Alzheimer's Disease (AD)

The role of uPA in Alzheimer's disease is complex. While some studies suggest a neuroprotective role through the degradation of amyloid-beta (Aβ) plaques, others indicate that uPA and its receptor are upregulated in response to Aβ, potentially contributing to neuroinflammation and neuronal damage.[2]

Epilepsy

During epileptogenesis, the process by which a normal brain develops epilepsy, uPA expression and activity are significantly increased in brain regions susceptible to seizures.[1] This suggests a role for uPA in the synaptic reorganization and neuroinflammation associated with the development of epilepsy.

Ischemic Stroke

In the context of ischemic stroke, the expression of uPA and uPAR increases in the recovery stages.[3] The binding of uPA to uPAR is thought to play a central role in neurorepair processes following an acute ischemic injury.[3]

Quantitative Data on uPA in CNS Disorders

The following tables summarize the quantitative changes in uPA expression and activity observed in various CNS disorders.

| CNS Disorder | Brain Region/Fluid | Method | Analyte | Change vs. Control | Reference |

| Traumatic Brain Injury (TBI) | Pericontusional Tissue | Real-time PCR | uPA mRNA | 2.6-fold increase at 3 hours post-injury | [4] |

| Cerebrospinal Fluid (newborn pigs) | ELISA | uPA | Increased at 1 min post-FPI | [5][6] | |

| Multiple Sclerosis (MS) | Acute Lesions | ELISA | uPA | Highly significant increase (P < 0.0001) | [7] |

| Acute Lesions | ELISA | uPAR | Highly significant increase (P < 0.0001) | [7] | |

| Normal-Appearing White Matter | ELISA | uPAR | Highly significant increase (P < 0.0001) | [7] | |

| Alzheimer's Disease (AD) | Hippocampus, Superior Frontal Gyrus, Inferior Temporal Gyrus | Western Blot | uPAR protein | Significantly increased | [2] |

| Epilepsy | Epileptogenic Rat Hippocampus | Molecular Profiling | uPA expression | Sevenfold upregulation during epileptogenesis | [1] |

| Epileptogenic Rat Hippocampus | Zymography | uPA activity | Peaked at 1-4 days after status epilepticus | [1] | |

| Ischemic Stroke | Ischemic Tissue | Not specified | uPA concentration | Progressive increase 3-24 hours after injury | [3] |

Key Signaling Pathways Involving uPA

The diverse functions of uPA in the CNS are mediated through complex signaling pathways. The binding of uPA to its receptor, uPAR, initiates a cascade of intracellular events that involve interactions with other receptors, such as integrins and the low-density lipoprotein receptor-related protein 1 (LRP1), and activation of downstream kinases like extracellular signal-regulated kinase (ERK).

uPA-uPAR-Integrin Signaling

The interaction between uPAR and integrins is crucial for mediating uPA's effects on cell migration and adhesion. This signaling axis plays a significant role in the infiltration of immune cells in neuroinflammatory conditions.

References

- 1. Increased expression and activity of urokinase-type plasminogen activator during epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased expression of the urokinase plasminogen-activator receptor in amyloid beta peptide-treated human brain microglia and in AD brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regional protein expression in human Alzheimer’s brain correlates with disease severity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elkbiotech.com [elkbiotech.com]

- 5. uPA modulates the age-dependent effect of brain injury on cerebral hemodynamics through LRP and ERK MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uPA modulates the age-dependent effect of brain injury on cerebral hemodynamics through LRP and ERK MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urokinase-type Plasminogen Activator (uPA) Binding to the uPA Receptor (uPAR) Promotes Axonal Regeneration in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

ZK824190 Hydrochloride: A Selective Urokinase-Type Plasminogen Activator (uPA) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ZK824190 hydrochloride, a selective and orally available inhibitor of urokinase-type plasminogen activator (uPA). The document details its inhibitory activity against key serine proteases, outlines typical experimental methodologies for assessing such activity, and illustrates the relevant biological pathways.

Inhibitory Activity: IC50 Values

This compound demonstrates selective inhibition of uPA over other related serine proteases like tissue-type plasminogen activator (tPA) and plasmin. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting its higher potency for uPA.

| Enzyme Target | IC50 Value (nM) |

| Urokinase-type Plasminogen Activator (uPA) | 237[1][2][3][4][5][6][7] |

| Tissue-type Plasminogen Activator (tPA) | 1600[1][2][3][4][5][6][7] |

| Plasmin | 1850[1][2][3][4][5][6][7] |

These values indicate that this compound is approximately 6.7 times more selective for uPA than for tPA and about 7.8 times more selective for uPA than for plasmin. This selectivity is a critical attribute for therapeutic applications, minimizing off-target effects.

Signaling Pathway of Plasminogen Activation

The primary target of this compound, uPA, is a key enzyme in the plasminogen activation system. This system plays a crucial role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.[8][9][10][11] uPA, along with tPA, converts the inactive zymogen plasminogen into the active protease plasmin, which has broad substrate specificity.[8][9] The binding of uPA to its receptor (uPAR) on the cell surface localizes this proteolytic activity, influencing cell signaling and invasion.[8][9][10][11]

Caption: Plasminogen activation pathway and the inhibitory action of ZK824190 HCl.

Experimental Protocols: IC50 Determination

While the precise protocol used for this compound is proprietary, a general methodology for determining the IC50 value of a serine protease inhibitor can be described. This typically involves a chromogenic or fluorogenic substrate assay.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a target protease by 50%.

Materials:

-

Target enzymes (uPA, tPA, Plasmin)

-

Specific chromogenic or fluorogenic substrate for each enzyme

-

This compound (or test inhibitor) at various concentrations

-

Assay buffer (e.g., Tris-HCl, pH 7.4-8.5)

-

96-well microplate

-

Microplate reader

Generalized Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in assay buffer to achieve a range of test concentrations.

-

Prepare solutions of the target enzyme and its corresponding substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the target enzyme (e.g., uPA) to each well.

-

Add the various concentrations of the inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with buffer only (background).

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the chromogenic or fluorogenic substrate to all wells.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Normalize the rates against the control (no inhibitor) to determine the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

-

Caption: General experimental workflow for determining enzyme inhibitor IC50 values.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. tebubio.com [tebubio.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. urokinase inhibitor 1 — TargetMol Chemicals [targetmol.com]

- 8. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. mdpi.com [mdpi.com]

- 11. benthamdirect.com [benthamdirect.com]

ZK824190 Hydrochloride: An In-Depth Technical Guide on Oral Availability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK824190 hydrochloride is a selective and orally available inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in the pathophysiology of various diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the oral availability and pharmacokinetic profile of this compound, with a focus on preclinical data in rat models. The document includes a summary of key pharmacokinetic parameters, a description of generalized experimental protocols for their determination, and a visualization of the uPA signaling pathway to provide context for its mechanism of action.

Introduction

The urokinase plasminogen activator system plays a crucial role in extracellular matrix degradation, cell migration, and tissue remodeling. Its dysregulation is a key factor in tumor invasion and metastasis. This compound has emerged as a promising therapeutic candidate due to its inhibitory action on uPA. Understanding its oral bioavailability and pharmacokinetic properties is paramount for its development as a clinical agent. This guide synthesizes available data to support further research and development efforts.

Pharmacokinetic Profile of this compound

Preclinical studies in rats have demonstrated that this compound possesses favorable oral pharmacokinetic properties. The key parameters determined from these studies are summarized in the table below.

Table 1: Oral Pharmacokinetic Parameters of ZK824190 in Rats

| Parameter | Value | Units |

| Dose | 2 | mg/kg |

| Oral Availability (F) | 55 | % |

| Peak Plasma Concentration (Cmax) | 0.64 | µg/mL |

| Area Under the Curve (AUC) | 2.2 | h*µg/mL |

| Half-life (t1/2) | 2.8 | hours |

Data sourced from commercially available information.

Experimental Protocols

While a specific, detailed experimental protocol for the pharmacokinetic studies of this compound is not publicly available, this section outlines a generalized methodology typically employed for such preclinical assessments in rats.

Animal Models

-

Species: Rat (Specific strain, e.g., Sprague-Dawley, Wistar, is typically specified).

-

Health Status: Healthy, male/female, within a specific age and weight range.

-

Housing: Housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water. Animals are typically fasted overnight before oral administration.

Drug Administration

-

Formulation: this compound is typically dissolved or suspended in a suitable vehicle for oral administration. Common vehicles include water, saline, or a solution containing a solubilizing agent like carboxymethylcellulose (CMC).

-

Route of Administration: Oral gavage is the standard method for precise dosing.

-

Dose: A specific dose, such as 2 mg/kg, is administered.

Sample Collection

-

Matrix: Blood samples are collected at predetermined time points post-administration.

-

Sampling Sites: Common sites for blood collection in rats include the tail vein, saphenous vein, or via cannulation of the jugular vein.

-

Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA, heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying drug concentrations in plasma.

-

Sample Preparation: Plasma samples typically undergo protein precipitation or liquid-liquid extraction to remove interfering substances before analysis.

-

Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., WinNonlin, Phoenix).

-

Analysis Method: A non-compartmental analysis (NCA) is typically used to determine parameters such as Cmax, Tmax, AUC, and t1/2.

-

Oral Bioavailability (F): This is calculated by comparing the AUC following oral administration to the AUC after intravenous (IV) administration of the same dose, corrected for dose differences if any (F = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100%).

Experimental Workflow Diagram

Caption: Generalized workflow for a preclinical oral pharmacokinetic study.

Urokinase Plasminogen Activator (uPA) Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the uPA signaling pathway. The following diagram illustrates the key components and interactions within this pathway.

ZK824190 Hydrochloride: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the storage and stability of ZK824190 hydrochloride. As of December 2025, detailed quantitative stability studies, forced degradation pathways, and specific validated analytical methods for this compound are not extensively published in the public domain. The information herein is intended for research guidance and is compiled from supplier data sheets and general chemical knowledge. Researchers should conduct their own stability assessments for specific formulations and applications.

Introduction

This compound is a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA).[1][2][3][4] It also demonstrates inhibitory activity against tissue-type plasminogen activator (tPA) and plasmin at higher concentrations.[1][2][4] Its role as a potential therapeutic agent, particularly in studies related to multiple sclerosis, necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure its integrity and activity for research and development purposes.[1][2][3][4] The hydrochloride salt form is noted to generally possess enhanced water solubility and stability compared to its free base form.[3]

Recommended Storage Conditions

Proper storage is critical to maintain the chemical and physical integrity of this compound. The following tables summarize the recommended storage conditions based on available supplier data.

Table 2.1: Storage of Solid (Powder) this compound

| Condition | Temperature | Duration | Source(s) |

| General Storage | Cool, dry, well-ventilated | Not Specified | [5] |

| Long-term | -20°C | Not Specified | |

| Alternative Long-term | -20°C | 3 years | |

| Alternative Mid-term | 4°C | 2 years |

Table 2.2: Storage of this compound in Solution

| Solvent | Temperature | Duration | Recommendations | Source(s) |

| Various | -80°C | 6 months | Sealed, away from moisture | |

| Various | -20°C | 1 month | Sealed, away from moisture |

Note: For solutions, it is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. For in vivo experiments, freshly prepared solutions are advised.[3]

Stability Profile

A comprehensive, publicly available stability profile for this compound is limited. A manufacturer's Safety Data Sheet (SDS) explicitly states "no data available" for chemical stability, reactivity, conditions to avoid, incompatible materials, and hazardous decomposition products.[5] This indicates that detailed stability-indicating assays and forced degradation studies have not been published.

The diagram below illustrates the general factors that can influence the stability of a chemical compound like this compound.

Caption: Factors Affecting ZK824190 HCl Stability.

General Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly documented, a general workflow for assessing the stability of a new chemical entity is outlined below. This protocol is for informational purposes and would require optimization and validation for this compound.

Objective

To evaluate the stability of this compound under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and establish a stability profile.

Materials

-

This compound reference standard

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Controlled environment chambers (for temperature, humidity, and light)

General Workflow Diagram

Caption: Generalized Workflow for a Forced Degradation Study.

Mechanism of Action: uPA Signaling Pathway Inhibition

This compound functions by inhibiting the enzymatic activity of urokinase-type plasminogen activator (uPA). uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), a process involved in cell migration and tissue remodeling, which is implicated in the pathology of diseases like multiple sclerosis.

The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.

Caption: Inhibition of the uPA Pathway by ZK824190 HCl.

Conclusion

While this compound is a valuable tool for research, comprehensive public data on its stability is lacking. The general recommendation is to store the solid compound under cold (-20°C), dry conditions and to use solutions promptly, avoiding multiple freeze-thaw cycles. For any application requiring stringent quality control, it is imperative that researchers perform their own stability studies using validated analytical methods to ensure the integrity of the compound in their specific formulation and experimental context.

References

Methodological & Application

Application Notes and Protocols: ZK824190 Hydrochloride in Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). It serves as a critical tool for investigating the pathogenesis of neuroinflammation and for the preclinical evaluation of potential therapeutic agents. ZK824190 hydrochloride is a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA). The uPA system is implicated in inflammatory processes, and its inhibition presents a potential therapeutic strategy for diseases with an inflammatory component like multiple sclerosis. While specific preclinical data on this compound in EAE models is not extensively published, this document provides a detailed, representative protocol for its evaluation in a standard MOG35-55-induced EAE model in C57BL/6 mice, based on established methodologies for oral compounds in this model.

Mechanism of Action: The Urokinase Plasminogen Activator (uPA) System in Neuroinflammation

The urokinase plasminogen activator (uPA) and its receptor (uPAR) are key components of a proteolytic cascade that plays a role in tissue remodeling, cell migration, and inflammation. In the context of neuroinflammation, the uPA system is believed to contribute to the breakdown of the blood-brain barrier (BBB) and facilitate the infiltration of inflammatory cells into the central nervous system (CNS). By inhibiting uPA, this compound is hypothesized to mitigate these pathological processes.

Experimental Protocol: Evaluation of this compound in MOG35-55-Induced EAE in C57BL/6 Mice

This protocol outlines the induction of chronic EAE in C57BL/6 mice and a representative therapeutic treatment regimen with this compound administered orally.

Materials and Reagents

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

-

Pertussis toxin (PTx)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Sterile phosphate-buffered saline (PBS)

-

Isoflurane for anesthesia

-

Sterile syringes and needles (27G)

-

Oral gavage needles

Experimental Workflow

Detailed Methodology

1. EAE Induction (Day 0)

-

Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

-

Anesthetize mice using isoflurane.

-

Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank (100 µL per site).

-

On the same day, administer 200 ng of Pertussis toxin (PTx) in 100 µL of PBS via intraperitoneal (i.p.) injection.

2. Second Pertussis Toxin Injection (Day 2)

-

Administer a second dose of 200 ng of PTx in 100 µL of PBS via i.p. injection.

3. Clinical Monitoring (From Day 7 onwards)

-

Monitor mice daily for clinical signs of EAE and record their body weight.

-

Use a standard 0-5 scoring system for clinical assessment:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state (euthanize immediately)

-

-

Provide supportive care (e.g., moistened food on the cage floor) for animals with severe paralysis.

4. Treatment with this compound (Therapeutic Regimen)

-

Begin treatment upon the onset of clinical signs (typically around day 10-12 post-immunization).

-

Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer this compound or vehicle daily via oral gavage. The exact dosage should be determined based on preliminary dose-finding studies. A starting point could be in the range of 10-50 mg/kg, based on typical oral administration of small molecules in mice.

-

Continue daily treatment until the experimental endpoint (e.g., Day 30).

5. Endpoint and Tissue Collection (Day 30)

-

At the end of the study, euthanize mice according to institutional guidelines.

-

Perfuse animals with PBS.

-

Collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and/or flow cytometry.

Data Presentation

Quantitative data should be summarized for clear comparison between treatment groups.

Table 1: Clinical Score and Body Weight Data (Representative)

| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Mean Body Weight Change from Baseline (%) |

| Vehicle Control | 11.5 ± 1.2 | 3.2 ± 0.4 | -15.2 ± 2.5 |

| ZK824190 (10 mg/kg) | 13.1 ± 1.5 | 2.5 ± 0.3 | -10.8 ± 2.1 |

| ZK824190 (50 mg/kg) | 14.8 ± 1.8 | 1.8 ± 0.2 | -5.5 ± 1.8 |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |

Table 2: Histological Analysis of Spinal Cord (Representative)

| Treatment Group | Inflammation Score (0-4) | Demyelination Score (0-3) |

| Vehicle Control | 3.5 ± 0.3 | 2.6 ± 0.2 |

| ZK824190 (10 mg/kg) | 2.4 ± 0.2 | 1.8 ± 0.3 |

| ZK824190 (50 mg/kg) | 1.5 ± 0.2 | 1.1 ± 0.2 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |

Conclusion

This document provides a comprehensive, though representative, protocol for the evaluation of this compound in a mouse model of EAE. As a selective oral inhibitor of uPA, this compound holds potential for mitigating neuroinflammation. The provided experimental design, workflow, and data presentation structure offer a robust framework for preclinical assessment. Researchers should optimize parameters such as dosage and treatment schedule based on their specific experimental goals and the pharmacokinetic properties of the compound.

Application Notes and Protocols: In Vitro uPA Enzymatic Assay Using ZK824190 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration.[1][2] Its involvement in tumor invasion and metastasis has made it a significant target for cancer therapy.[3] These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the activity of uPA and to evaluate the inhibitory effects of ZK824190 hydrochloride, a selective uPA inhibitor.[4][5][6][7][8]

This compound has been identified as an orally available and selective inhibitor of uPA.[4][5][6][7][8] Understanding its inhibitory profile is crucial for the development of potential therapeutics targeting uPA-mediated pathologies.

Data Presentation

Inhibitor Profile: this compound

| Target Enzyme | IC50 (nM) | Selectivity vs. uPA |

| uPA (urokinase-type Plasminogen Activator) | 237 | - |

| tPA (tissue-type Plasminogen Activator) | 1600 | ~6.7-fold |

| Plasmin | 1850 | ~7.8-fold |

Table 1: Inhibitory potency (IC50) of this compound against uPA and related serine proteases. Data sourced from multiple references.[4][5][6][7][8]

Experimental Protocols

This section outlines the detailed methodology for performing a chromogenic in vitro uPA enzymatic assay to assess the inhibitory activity of this compound. The assay principle relies on the cleavage of a chromogenic substrate by uPA, leading to the release of a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm.[1][2][9]

Materials and Reagents

-

Enzyme: Human uPA (two-chain, high molecular weight)

-

Inhibitor: this compound

-

Substrate: Chromogenic uPA substrate (e.g., pyro-Glu-Gly-Arg-pNA, S-2444)[9][10]

-

Assay Buffer: 50 mM Tris-HCl, 38 mM NaCl, pH 8.8 at 25°C[9]

-

Solvent for Inhibitor: Distilled water or a suitable buffer[9]

-

Microplate: 96-well, flat-bottom, clear

-

Microplate Reader: Capable of measuring absorbance at 405 nm

-

Incubator: Set to 37°C

Reagent Preparation

-

Assay Buffer (1X): Prepare a 1X working solution of the assay buffer.

-

Human uPA Solution: Reconstitute lyophilized human uPA in assay buffer to a stock concentration of 100 units/mL. Further dilute to a working concentration of 1 unit/mL in assay buffer.

-

Chromogenic Substrate Solution: Prepare a 1 mM stock solution of the chromogenic substrate in distilled water.[9]

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

This compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing (e.g., 0.1 nM to 10 µM).

Assay Procedure

-

Plate Setup: Add 20 µL of the different this compound dilutions to the wells of a 96-well microplate. Include a vehicle control (solvent only) and a no-enzyme control (assay buffer only).

-

Enzyme Addition: Add 20 µL of the 1 unit/mL human uPA solution to all wells except the no-enzyme control.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add 20 µL of the 1 mM chromogenic substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 60 µL.

-

Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA405/min).

-

Subtract the background rate from the no-enzyme control wells.

-

Normalize the data by expressing the reaction rates as a percentage of the vehicle control (100% activity).

-

Plot the percentage of uPA activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations

uPA Enzymatic Assay Workflow

Caption: Workflow for the in vitro uPA enzymatic assay with this compound.

Mechanism of uPA Inhibition

Caption: Inhibition of uPA by this compound prevents substrate cleavage.

References

- 1. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. ZK824190 HCl | this compound | uPA Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 9. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 10. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ZK824190 Hydrochloride in Cell Migration Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 hydrochloride is a potent and selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA). The uPA system is a critical component of the extracellular matrix (ECM) remodeling machinery and is intricately involved in physiological and pathological cell migration, including tumor cell invasion and metastasis. By inhibiting uPA, this compound offers a valuable tool for investigating the mechanisms of cell migration and for exploring potential therapeutic strategies to impede cancer progression. These application notes provide detailed protocols for utilizing this compound in common cell migration assays and summarize relevant quantitative data to guide experimental design.

Mechanism of Action

This compound exerts its inhibitory effect on cell migration primarily by targeting urokinase-type plasminogen activator (uPA). uPA is a serine protease that, upon binding to its cell surface receptor (uPAR), converts plasminogen to plasmin. Plasmin, in turn, activates matrix metalloproteinases (MMPs) and degrades various components of the extracellular matrix (ECM), a crucial step for cell motility. Furthermore, the binding of uPA to uPAR initiates intracellular signaling cascades that promote cell migration, proliferation, and survival. This compound directly inhibits the catalytic activity of uPA, thereby preventing the downstream events that lead to ECM degradation and cell movement.[1]

Data Presentation

The following table summarizes the inhibitory concentrations of this compound and other relevant uPA inhibitors. It is important to note that the optimal concentration of this compound for cell migration studies should be determined empirically for each cell line and experimental condition.

| Compound | Target | IC50 (Enzymatic Assay) | Effective Concentration in Cell Migration Assay | Cell Line(s) | Assay Type | Reference |

| This compound | uPA | 237 nM | Suggested starting range: 1-10 µM (empirical validation required) | Not specified in literature | Not specified in literature | [1] |

| tPA | 1600 nM | [1] | ||||

| Plasmin | 1850 nM | [1] | ||||

| WX-UK1 | uPA | Not specified | ~50% invasion inhibition at unspecified concentration | FaDu, HeLa | Matrigel invasion chamber, Spheroid cocultivation | |

| BC-11 | uPA | Not specified | 10 µM | AT84-uPAR | Real-time cell analysis (migration) | |

| Amiloride | uPA | Not specified | Dose-dependent inhibition (e.g., significant effect at various concentrations on HeLa cells) | HeLa | Scratch assay, Transwell chamber assay |

Experimental Protocols

Protocol 1: In Vitro Wound Healing (Scratch) Assay

This protocol is designed to assess the effect of this compound on the collective migration of a confluent cell monolayer.

Materials:

-

Cells of interest (e.g., cancer cell line with known uPA/uPAR expression)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

12-well or 24-well tissue culture plates

-

Sterile 200 µL pipette tips or a scratch-making tool

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 4-6 hours to minimize cell proliferation.

-

Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells twice with PBS to remove detached cells.

-

Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) to the respective wells. A vehicle control (e.g., DMSO) should be included.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x). Mark the position of the image for subsequent time points.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Image Acquisition (Time Points): Capture images of the same marked areas at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width.

Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay evaluates the effect of this compound on the chemotactic migration of individual cells through a porous membrane.

Materials:

-

Cells of interest

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound stock solution

-

Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates

-

Cotton swabs

-

Methanol (B129727) or 4% paraformaldehyde for fixation

-

Crystal violet staining solution (e.g., 0.1% in 20% methanol)

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Assay Setup:

-

Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

-

Place the Transwell insert into the well.

-

Add 100-200 µL of the treated cell suspension to the upper chamber of the insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration in the control group (typically 6-24 hours, depending on the cell type).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-15 minutes.

-

Staining: Stain the fixed cells by immersing the insert in crystal violet solution for 15-20 minutes.

-

Washing: Gently wash the insert with water to remove excess stain and allow it to air dry.

-

Imaging and Quantification: Using a microscope, count the number of stained cells on the membrane in several random fields of view. Calculate the average number of migrated cells per field for each treatment condition.

Visualization of Signaling Pathways and Workflows

Caption: uPA/uPAR signaling pathway and the inhibitory action of ZK824190.

Caption: Experimental workflow for a wound healing (scratch) assay.

Caption: Experimental workflow for a Transwell migration assay.

References

Application Notes and Protocols: Dosing Regimen of ZK824190 Hydrochloride in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of ZK824190 hydrochloride, a selective urokinase-type plasminogen activator (uPA) inhibitor, in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for multiple sclerosis. The protocols are based on established EAE induction methods and dosing information for a closely related compound, ZK824859, from the same chemical series.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is an animal model of the human inflammatory demyelinating disease, multiple sclerosis (MS). It is characterized by inflammation of the central nervous system (CNS), demyelination, and axonal damage, leading to progressive paralysis. The urokinase-type plasminogen activator (uPA) system is implicated in the pathogenesis of MS, and its inhibition presents a potential therapeutic strategy. This compound is a selective inhibitor of uPA. A structurally related compound, ZK824859, has been shown to be effective in reducing clinical scores in mouse EAE models, suggesting the therapeutic potential of this class of inhibitors for MS.

Compound Information

| Compound | Description | IC50 Values | In Vivo Pharmacokinetics (Rat) |

| This compound | Selective, orally active urokinase-type plasminogen activator (uPA) inhibitor. | uPA: 237 nMtPA: 1600 nMPlasmin: 1850 nM | 2 mg/kg, PO: - Oral Availability (F): 55%- Cmax: 0.64 µg/mL- T1/2: 2.8 h |

| ZK824859 | A close structural analog of ZK824190. | uPA: 79 nMtPA: 1580 nMPlasmin: 1330 nM | Not explicitly stated, but described as having acceptable oral bioavailability in rats. |

Dosing Regimen in Chronic Mouse EAE Model

The following dosing regimen is based on a study using the related compound ZK824859 in a chronic mouse EAE model. This information can serve as a starting point for dose-range finding studies with this compound.

| Compound | Dose | Administration Route | Frequency | Duration | Observed Effect |

| ZK824859 | 50 mg/kg | Not specified, likely oral (p.o.) | Twice daily (b.i.d.) | 25 days | Complete prevention of disease development.[1] |

| 25 mg/kg | Not specified, likely oral (p.o.) | Twice daily (b.i.d.) | 25 days | No effect on clinical scores.[1] | |

| 10 mg/kg | Not specified, likely oral (p.o.) | Twice daily (b.i.d.) | 25 days | No effect on clinical scores.[1] |

Note: Given that ZK824190 is described as orally available, oral gavage is the recommended route of administration for in vivo studies.

Experimental Protocol: Induction of Chronic EAE in C57BL/6 Mice and Treatment

This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, followed by prophylactic treatment with a uPA inhibitor.

Materials

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate Buffered Saline (PBS), pH 7.4

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Isoflurane for anesthesia

-

Syringes and needles (various sizes)

-

Animal balance

-

Scoring sheet for clinical signs

Experimental Workflow

Procedure

-

Acclimatization: Acclimatize female C57BL/6 mice for at least 7 days before the start of the experiment.

-

Preparation of MOG35-55 Emulsion:

-

On Day 0, prepare an emulsion of MOG35-55 peptide in CFA.

-

The final concentration of MOG35-55 should be 1 mg/mL and M. tuberculosis H37Ra at 4 mg/mL.

-

Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a stable, thick, white emulsion is formed.

-

-